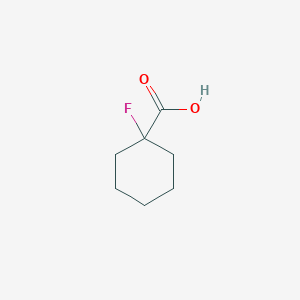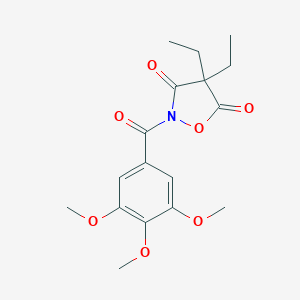
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMB-4 is a member of the isoxazolidinedione family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione can alter the expression of genes that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione for lab experiments is its high purity and yield, which makes it a viable candidate for further research. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is also relatively stable, which makes it easier to handle and store. However, one limitation of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is its cost, which can be prohibitive for some research projects. In addition, the mechanism of action of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione. One potential direction is to investigate the use of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione in combination with other drugs for the treatment of cancer. Another direction is to explore the use of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione for the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione and its potential therapeutic applications.
Scientific Research Applications
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is its ability to inhibit the growth of cancer cells. Studies have shown that 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione can induce apoptosis in cancer cells, which is the process of programmed cell death. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
CAS RN |
124756-24-7 |
|---|---|
Product Name |
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione |
Molecular Formula |
C17H21NO7 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4,4-diethyl-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C17H21NO7/c1-6-17(7-2)15(20)18(25-16(17)21)14(19)10-8-11(22-3)13(24-5)12(9-10)23-4/h8-9H,6-7H2,1-5H3 |
InChI Key |
RSRCCEHOSDDIPD-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(OC1=O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC |
Canonical SMILES |
CCC1(C(=O)N(OC1=O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC |
Other CAS RN |
124756-24-7 |
synonyms |
2-(3,4,5-trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione 2-DMBDI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

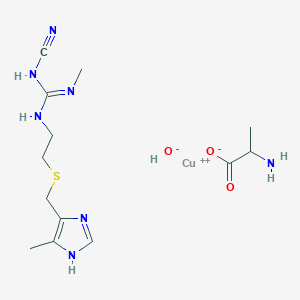
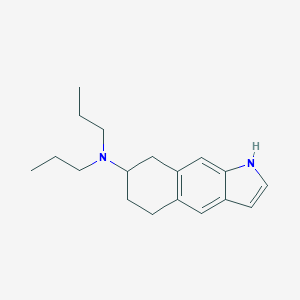
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
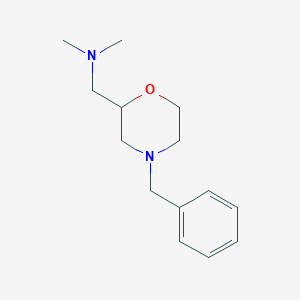

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
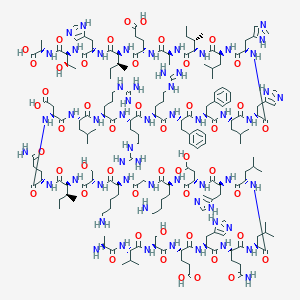
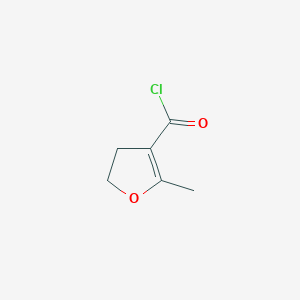
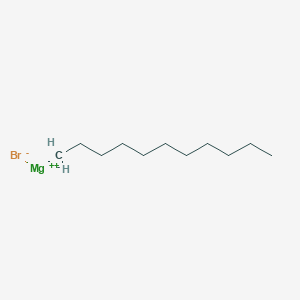
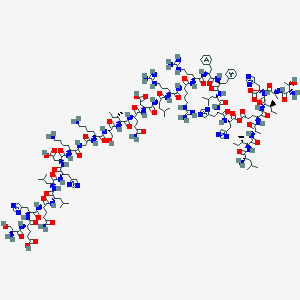
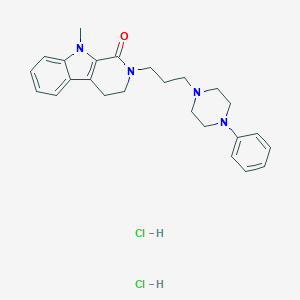
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
